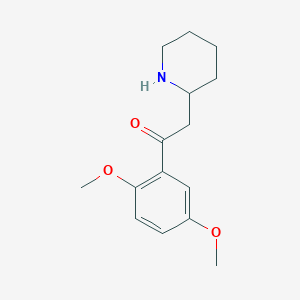
octahydro-2H-quinolizine-3-ylmethyl methanesulfonate
Übersicht
Beschreibung
Octahydro-2H-quinolizin-3-ylmethyl methanesulfonate is a chemical compound with a complex structure, often used in various scientific research and industrial applications. It is known for its unique properties and reactivity, making it a valuable compound in multiple fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2H-quinolizine-3-ylmethyl methanesulfonate typically involves multiple steps, starting with the preparation of the quinolizidine core. This core is then functionalized with a methanesulfonate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydro-2H-quinolizin-3-ylmethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Octahydro-2H-quinolizin-3-ylmethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of octahydro-2H-quinolizine-3-ylmethyl methanesulfonate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolizidine derivatives: These compounds share a similar core structure but differ in their functional groups.
Methanesulfonate esters: Compounds with a methanesulfonate group attached to different core structures.
Uniqueness
Octahydro-2H-quinolizin-3-ylmethyl methanesulfonate is unique due to its specific combination of the quinolizidine core and the methanesulfonate group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .
Eigenschaften
Molekularformel |
C11H21NO3S |
|---|---|
Molekulargewicht |
247.36 g/mol |
IUPAC-Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-ylmethyl methanesulfonate |
InChI |
InChI=1S/C11H21NO3S/c1-16(13,14)15-9-10-5-6-11-4-2-3-7-12(11)8-10/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
ZDDTZBRXPNHJLU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC1CCC2CCCCN2C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-4,5,7,8-tetrahydro-thieno[2,3-d]azepine-6-carboxylic acid tert-butyl ester](/img/structure/B8370133.png)


![4-(o-Fluorophenyl)-1,2-dihydrothieno[2,3-d]pyrimidin-2-one](/img/structure/B8370145.png)



![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanol](/img/structure/B8370184.png)


